An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline
An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-chloro-4-(piperazin-1-yl)quinoline, a key intermediate in the manufacturing of several active pharmaceutical ingredients, most notably the antimalarial drug piperaquine. This document details various synthetic methodologies, purification techniques, and analytical characterization protocols.
Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline
The synthesis of 7-chloro-4-(piperazin-1-yl)quinoline is primarily achieved through the nucleophilic aromatic substitution of 4,7-dichloroquinoline with piperazine. Several methods have been reported, varying in solvents, reaction times, and work-up procedures, which in turn affect the yield and purity of the final product. A significant challenge in the synthesis is the potential formation of a dimeric impurity and the removal of excess piperazine.
A summary of various reported synthetic protocols is presented in Table 1.
Table 1: Comparison of Synthetic Protocols for 7-Chloro-4-(piperazin-1-yl)quinoline
| Starting Materials | Solvent | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| 4,7-dichloroquinoline, piperazine (4 equiv.) | Phenol | - | Not Specified | Not Specified | U.S. Pat. No. 3,331,843 |
| 4,7-dichloroquinoline, piperazine (10M excess) | Ethoxyethanol | Reflux, followed by basification with NaOH | 24 h | Not Specified | Singh T., et al., J. Med. Chem., 1971 |
| 4,7-dichloroquinoline, piperazine | N-methyl-2-pyrrolidinone | Highly diluted conditions | Not Specified | 54% | Liu Y., et al., Molecules, 2008[1] |
| 4,7-dichloroquinoline, piperazine (5 equiv.) | Methanol | Reflux | 5 h | 80% | Sunduru N., et al., Bioorg. Med. Chem., 2009[1] |
| 4,7-dichloroquinoline, piperazine (3:1 mixture) | Isopropanol | Reflux in the presence of potassium carbonate | Not Specified | 82-86% | WO09050734[1] |
| 4,7-dichloroquinoline, piperazine | Isopropanol | Reflux in the presence of potassium carbonate | 36 h | 95% | US2006/270852[1] |
| 4,7-dichloroquinoline, piperazine | Methanol | Reflux | 8 h | 86% | Patent EP2504450A1[1][2] |
| 4,7-dichloroquinoline (1 equiv.), piperazine (3 equiv.) | 2-propanol | Gentle reflux | 4 h | Not Specified | Chen et al. (1982)[3] |
Experimental Protocols
Protocol 1: Synthesis in Methanol [1][2]
-
A mixture of 4,7-dichloroquinoline and 5 equivalents of piperazine in methanol is heated to reflux.
-
The reaction is maintained at reflux for 8 hours.
-
After cooling to room temperature, the resulting suspension is filtered.
-
The solvent is removed under reduced pressure.
-
The resulting oil is washed with water until a solid precipitate forms.
-
The precipitate is filtered and washed with water to yield crystalline 7-chloro-4-(piperazin-1-yl)quinoline.
Protocol 2: Synthesis in 2-propanol [3]
-
A solution of 4,7-dichloroquinoline (1 equivalent) and piperazine (3 equivalents) in 2-propanol is heated to a gentle reflux for 4 hours.
-
The solution is then cooled to room temperature.
-
Ethyl acetate is added, and the reaction mixture is stirred at room temperature for 14 hours.
-
The mixture is transferred to a separatory funnel and washed three times with water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
Removal of the solvent in vacuo yields the product as pale yellow crystals.
-
The crude product can be recrystallized from 2-propanol.
Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline
The structural confirmation and purity assessment of 7-chloro-4-(piperazin-1-yl)quinoline are performed using various analytical techniques.
Table 2: Characterization Data for 7-Chloro-4-(piperazin-1-yl)quinoline
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 200 MHz) | δ 8.58 (d, J=5.1 Hz, 1H), 8.02 (d, J=2.2 Hz, 1H), 7.94 (d, J=9.0 Hz, 1H), 7.40 (dd, J=2.2 Hz, J=9.0 Hz, 1H), 6.81 (d, J=5.1 Hz, 1H), 3.16 (s, 8H), 1.92 (bs, 1H) | Patent EP2504450A1[1][2] |
| ¹H NMR (CDCl₃) | δ 8.68 (d, J = 4.8 Hz, 1H), 8.01 (d, J = 9.2 Hz, 1H), 7.69 (d, J = 2.4 Hz, 1H), 7.55 (dd, J = 9.2, 2.4 Hz, 1H), 6.96 (d, J = 4.8 Hz, 1H), 3.12–2.93 (m, 8H) | Chen et al. (1982)[3] |
| Melting Point | 113.5-114.5 °C (pure derivative) | U.S. Pat. No. 3,331,843[4] |
| 160-162 °C | Sunduru N., et al., Bioorg. Med. Chem., 2009[1][4] | |
| 112-114 °C | Chen et al. (1982)[3] | |
| Polymorphism | Crystalline Forms A, B, C, and D have been identified with distinct X-ray powder diffraction (XRPD) patterns.[1][2] | Patent EP2504450A1[1][2] |
| Gas Chromatography | Used to assess the content of remaining piperazine starting material.[1][2] | Patent EP2504450A1[1][2] |
| Mass Spectrometry & Elemental Analysis | Mentioned as characterization techniques for derivatives.[5][6] | MDPI[5], PubMed[6] |
Experimental Protocols for Characterization
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument: A standard NMR spectrometer (e.g., 200 MHz or higher).
-
Data Acquisition: Acquire the proton NMR spectrum using standard parameters.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.
Gas Chromatography for Residual Piperazine Analysis [1][2]
-
Sample Solution Preparation: Dissolve 50 mg of 7-chloro-4-(piperazin-1-yl)quinoline in 10 ml of ethyl acetate.
-
Standard Solution Preparation: Prepare a standard solution of piperazine in ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 320 °C
-
Detector Temperature: 320 °C
-
-
Analysis: Inject both the sample and standard solutions into the gas chromatograph to determine the amount of residual piperazine.
Visualization of Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of 7-chloro-4-(piperazin-1-yl)quinoline.
Caption: Chemical synthesis workflow for 7-chloro-4-(piperazin-1-yl)quinoline.
References
- 1. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 2. CN103596927A - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 3. 7-Chloro-4-(piperazin-1-yl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
